Superior Thermal Stability and Higher Glass Transition in Epoxy Curing Compared to Phthalic Anhydride
In a direct comparative study, the curing of a sulfone-containing epoxy resin (DGEBS) with 1,2,3,6-tetrahydrophthalic anhydride (THPA) yielded a significantly higher glass transition temperature (Tg), initial decomposition temperature (Ti), and activation energy for decomposition (Ea) compared to curing with phthalic anhydride (PA) [1].
| Evidence Dimension | Thermal properties of cured epoxy resin |
|---|---|
| Target Compound Data | Tg = 137°C, Ti = 343°C, Ea = 182 kJ/mol |
| Comparator Or Baseline | Phthalic anhydride (PA): Tg = 124°C, Ti = 328°C, Ea = 158 kJ/mol |
| Quantified Difference | ΔTg = +13°C, ΔTi = +15°C, ΔEa = +24 kJ/mol |
| Conditions | DGEBS epoxy resin cured with a stoichiometric amount of anhydride and 0.5 phr DMBA as accelerator. Heating rate 10°C/min under N2. |
Why This Matters
For applications requiring higher service temperatures and improved thermal endurance, such as in aerospace composites or electronic encapsulation, the 13°C increase in Tg provided by THPA directly translates to a wider operational temperature window and enhanced material reliability.
- [1] Gao, J., Li, X., & Zhang, Y. (2004). Thermal stabilities and dynamic mechanical properties of sulfone-containing epoxy resin cured with anhydride. Polymer Degradation and Stability, 84(3), 435-440. View Source
